(2-methyl-1-benzothiophen-3-yl)boronic acid
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Overview
Description
(2-methyl-1-benzothiophen-3-yl)boronic acid is an organoboron compound with the molecular formula C9H9BO2S. It is a derivative of benzothiophene, a sulfur-containing heterocycle, and features a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1-benzothiophen-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1-benzothiophen-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
(2-methyl-1-benzothiophen-3-yl)boronic acid has several scientific research applications, including:
Biology: The compound is used in the development of biological probes and sensors due to its ability to interact with biomolecules.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-methyl-1-benzothiophen-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process involves the formation of a palladium-boron intermediate, which facilitates the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophen-2-ylboronic acid: Similar in structure but lacks the methyl group at the 2-position.
1-Benzothiophene-2-boronic acid: Another derivative of benzothiophene with the boronic acid group at a different position.
Uniqueness
(2-methyl-1-benzothiophen-3-yl)boronic acid is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic applications and potentially improve its biological activity .
Properties
CAS No. |
881998-67-0 |
---|---|
Molecular Formula |
C9H9BO2S |
Molecular Weight |
192 |
Purity |
95 |
Origin of Product |
United States |
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